molecular formula C12H15N5S B6437556 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2549042-00-2

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6437556
CAS No.: 2549042-00-2
M. Wt: 261.35 g/mol
InChI Key: DKWQVRVEJQUNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazole derivative, which is then reacted with an azetidine precursorThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like ethanol or dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The azetidine ring may interact with protein structures, altering their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-18-12-14-3-2-11(15-12)17-7-10(8-17)6-16-5-4-13-9-16/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWQVRVEJQUNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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